N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate is a chemical compound with a unique structure that includes both aminium and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate typically involves the reaction of N,N-dimethyl-2-propyn-1-amine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted aminium compounds .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include N,N-dimethyl propargylamine, N,N-dimethyl-2-propyn-1-amine, and other aminium derivatives .
Uniqueness
N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium dihydrogen phosphate is unique due to its specific structural features and the presence of both aminium and phosphate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
151897-30-2 |
---|---|
Molekularformel |
C8H18NO4P |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
dihydrogen phosphate;dimethyl-bis(prop-2-enyl)azanium |
InChI |
InChI=1S/C8H16N.H3O4P/c1-5-7-9(3,4)8-6-2;1-5(2,3)4/h5-6H,1-2,7-8H2,3-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ATMJZXXCWCYHLO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC=C)CC=C.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.